molecular formula C27H45Cl B213093 Cholesteryl chloride CAS No. 910-31-6

Cholesteryl chloride

Cat. No.: B213093
CAS No.: 910-31-6
M. Wt: 405.1 g/mol
InChI Key: OTVRYZXVVMZHHW-DPAQBDIFSA-N
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Description

Cholesteryl chloride (3β-chloro-5-cholestene, CAS 910-31-6) is a cholesterol derivative where the hydroxyl group at the C3 position is replaced by a chlorine atom. It is synthesized via the reaction of cholesterol with thionyl chloride (SOCl₂) or other chlorinating agents, forming a key intermediate for further functionalization . This compound is notable for its role in liquid crystal (LC) formulations, biomaterial engineering, and as a precursor for bioactive molecules. Its amphiphilic nature enables integration into lipid bilayers and LC phases, making it valuable in drug delivery systems and optical materials .

This compound exhibits a mesogenic phase, contributing to the helical structure of cholesteric LCs, which are sensitive to temperature and solute-induced pitch changes .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
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InChI

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
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InChI Key

OTVRYZXVVMZHHW-DPAQBDIFSA-N
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Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C
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Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)Cl)C)C
Source PubChem
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Molecular Formula

C27H45Cl
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DSSTOX Substance ID

DTXSID90883602
Record name Cholest-5-ene, 3-chloro-, (3.beta.)-
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Molecular Weight

405.1 g/mol
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Physical Description

Off-white powder; [Acros Organics MSDS]
Record name Cholesterol chloride
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CAS No.

910-31-6
Record name Cholesteryl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl chloride can be synthesized through the chlorination of cholesterol. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the cholesterol molecule .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: this compound can be oxidized to form cholesteryl esters and other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of cholesterol or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various cholesteryl derivatives depending on the nucleophile used.

    Oxidation Reactions: Cholesteryl esters and other oxidized products.

    Reduction Reactions: Cholesterol and other reduced derivatives.

Scientific Research Applications

Cholesteryl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

Cholesteryl chloride exerts its effects primarily through its interaction with cell membranes. As a derivative of cholesterol, it integrates into the lipid bilayer of cell membranes, affecting their fluidity and stability. The presence of the chlorine atom at the 3-position alters the compound’s interaction with other membrane components, leading to changes in membrane properties. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Compounds

Key Observations :

  • Reactivity: Cholesteryl chloride’s synthesis is straightforward due to the high reactivity of thionyl chloride, whereas bulkier esters (e.g., cholesteryl nonanoate) require longer-chain acyl chlorides .
  • Thermal Stability : this compound-based LC mixtures (e.g., with cholesteryl pelargonate) exhibit lower transition temperatures (~115–120°C) compared to cholesteryl palmitate (CPA)-rich systems .
Functional and Application Differences
  • Liquid Crystal Behavior: this compound (CC) forms short-pitch cholesteric phases, enabling blue-phase LC stabilization when mixed with achiral dopants like 4-n-octylbenzoic acid. In contrast, cholesteryl nonanoate (CN) mixtures show temperature-dependent pitch reversals, making CN less predictable in optical devices . CC’s twist sense differs from other esters (e.g., cholesteryl oleyl carbonate), allowing tunable selective light reflection in polymer-dispersed LC composites .
  • Cholesteryl bromide and chloride both inhibit DNA polymerase, but bromide derivatives exhibit higher steric hindrance, reducing interaction efficiency .
  • Drug Delivery: this compound-grafted poly(allylamine) (Ch5) enhances hydrophobic drug encapsulation, outperforming unmodified polymers in nanogel formulations . In contrast, cholesteryl gamma-aminobutyrate relies on esterase-mediated GABA release, limiting its stability .
Physicochemical Properties
  • Solubility : this compound is sparingly soluble in water but miscible with organic solvents (e.g., dichloromethane). Its halogenated structure confers higher polarity than cholesteryl esters like cholesteryl formate .
  • Melting Points : CC melts at ~95–100°C, lower than cholesteryl palmitate (CPA, ~80–85°C) due to reduced van der Waals interactions .

Research Findings and Challenges

  • Liquid Crystals : CC/CN mixtures enable precise control of chiral pitch (150–400 nm) for optical filters, but temperature sensitivity remains a limitation .
  • Therapeutic Limitations : Despite enzyme inhibition in vitro, CC’s poor aqueous solubility and metabolic stability hinder in vivo applications .
  • Synthetic Innovations: One-pot esterification routes using CC improve yields (e.g., cholesteryl protocatechuate synthesis at 65–70% efficiency) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing cholesteryl chloride from cholesterol and thionyl chloride?

  • Methodological Answer : The synthesis typically involves reacting cholesterol with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:

  • Molar ratio : A 1:1.2 molar ratio of cholesterol to SOCl₂ ensures complete conversion of hydroxyl groups to chloride .
  • Temperature : Reaction at 60–70°C for 4–6 hours under reflux minimizes side reactions (e.g., oxidation).
  • Workup : Neutralize excess SOCl₂ with ice-cold water, followed by extraction using dichloromethane and purification via recrystallization from ethanol .
    • Validation : Monitor reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system.

Q. How can high-performance liquid chromatography (HPLC) be optimized to characterize this compound purity?

  • Methodological Answer :

  • Column : Use a reverse-phase C18 column (250 mm × 4.6 mm, 5 μm).
  • Mobile phase : Isocratic elution with acetonitrile:water (95:5 v/v) at 1.0 mL/min.
  • Detection : UV absorbance at 210 nm for this compound (retention time ~8–10 minutes) .
  • Calibration : Prepare standard curves using commercial this compound (≥98% purity) for quantitation.

Q. What is the historical significance of this compound in liquid crystal research?

  • Methodological Answer : this compound was pivotal in early liquid crystal studies. For example:

  • Phase Behavior : Reinitzer’s 1888 work noted its thermotropic liquid crystalline properties, including selective light scattering due to helical molecular arrangements .
  • Color Phenomena : Early researchers observed temperature-dependent pitch changes in mixtures with cholesteryl esters, leading to applications in optical sensors .

Advanced Research Questions

Q. How can experimental designs elucidate this compound’s role in liquid crystal phase behavior?

  • Methodological Answer :

  • Mixture Preparation : Combine this compound with esters (e.g., cholesteryl nonanoate) in varying ratios (e.g., 20–50% w/w) to study pitch modulation .
  • Temperature Gradients : Use polarized optical microscopy (POM) to observe phase transitions (e.g., cholesteric-to-isotropic) at 0.5°C/min increments .
  • Solute Effects : Introduce azobenzene derivatives (0.1–1.0 mol%) to investigate photo-responsive pitch shifts via UV-Vis spectroscopy .
    • Data Analysis : Plot helical pitch (P) against composition and temperature to identify critical parameter thresholds for color response .

Q. What methodological challenges arise when incorporating this compound into mechanosensitive polymer composites?

  • Methodological Answer :

  • Composite Fabrication : Mix this compound (26.4%) with cholesteryl pelargonate (46.9%) and pentanoate (24.4%) in chloroform, followed by solvent evaporation and vacuum drying .
  • Matrix Compatibility : Optimize polymer-to-liquid crystal ratios (e.g., 1:3 w/w) in polyvinyl alcohol (PVA) to balance mechanical stability and optical responsiveness .
  • Characterization : Use differential scanning calorimetry (DSC) to assess phase stability and dynamic mechanical analysis (DMA) for stress-strain behavior .

Q. How can researchers assess this compound’s inhibitory effects on enzymes and cancer cell growth?

  • Methodological Answer :

  • Enzyme Assays :
  • DNA Polymerase Inhibition : Incubate this compound (0.1–10 μM) with purified enzyme and measure activity via fluorescence-based dNTP incorporation assays .
  • Topoisomerase Inhibition : Use gel electrophoresis to analyze DNA relaxation in the presence of this compound .
  • Cytotoxicity Testing :
  • Cell Lines : Treat human cancer cells (e.g., HeLa) with this compound (IC₅₀ determination via MTT assay).
  • Controls : Compare with cholesterol derivatives (e.g., cholesteryl bromide) to evaluate structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesteryl chloride
Reactant of Route 2
Cholesteryl chloride

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